Cas no 1354009-53-2 ([(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid)
![[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid structure](https://ja.kuujia.com/scimg/cas/1354009-53-2x500.png)
[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid 化学的及び物理的性質
名前と識別子
-
- [(S)-2-(acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid
- (S)-2-(2-(Acetamidomethyl)pyrrolidin-1-yl)acetic acid
- AM96254
- [(S)-2-(Acetylaminomethyl)pyrrolidin-1-yl]acetic acid
- [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid
-
- インチ: 1S/C9H16N2O3/c1-7(12)10-5-8-3-2-4-11(8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)/t8-/m0/s1
- InChIKey: JEOTVXJQBLHQEG-QMMMGPOBSA-N
- SMILES: OC(CN1CCC[C@H]1CNC(C)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 230
- トポロジー分子極性表面積: 69.6
[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 084930-500mg |
S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid |
1354009-53-2 | 500mg |
£755.00 | 2022-03-01 | ||
Chemenu | CM498615-1g |
(S)-2-(2-(Acetamidomethyl)pyrrolidin-1-yl)aceticacid |
1354009-53-2 | 97% | 1g |
$1499 | 2023-01-01 |
[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid 関連文献
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acidに関する追加情報
Latest Research Insights on 1354009-53-2 and [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid
The compound 1354009-53-2, along with its derivative [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are being explored for their potential therapeutic applications, particularly in the context of enzyme inhibition and targeted drug delivery. This research brief synthesizes the latest findings and developments related to these compounds, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the role of 1354009-53-2 as a key intermediate in the synthesis of biologically active molecules. Its structural features, including a pyrrolidine ring and an acetylaminomethyl group, make it a versatile scaffold for drug design. Researchers have successfully utilized this compound to develop novel inhibitors targeting specific enzymes involved in inflammatory and metabolic disorders. The derivative [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid, in particular, has shown promise as a modulator of enzymatic activity, with potential applications in treating conditions such as diabetes and autoimmune diseases.
One of the most notable advancements in this area is the application of [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid in the development of prodrugs. Prodrugs are inactive compounds that are metabolized into active drugs within the body, offering improved pharmacokinetic properties. Recent preclinical studies have demonstrated that this derivative can enhance the bioavailability and targeted delivery of therapeutic agents, reducing off-target effects and improving efficacy. These findings are particularly relevant for the design of next-generation pharmaceuticals with minimized side effects.
In addition to its therapeutic potential, 1354009-53-2 has also been investigated for its role in chemical biology research. The compound's ability to interact with biological macromolecules has made it a valuable tool for studying protein-ligand interactions and enzyme mechanisms. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to elucidate the binding modes and conformational changes induced by this compound. These insights are paving the way for the rational design of more effective inhibitors and modulators.
Despite these promising developments, challenges remain in the optimization and clinical translation of these compounds. Issues such as solubility, stability, and metabolic clearance need to be addressed to fully realize their therapeutic potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progress in this area.
In conclusion, the compounds 1354009-53-2 and [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid represent exciting avenues for drug discovery and chemical biology research. Their unique structural and functional properties offer numerous opportunities for the development of novel therapeutics and research tools. Continued investigation and innovation in this field hold the promise of delivering groundbreaking solutions to unmet medical needs.
1354009-53-2 ([(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid) Related Products
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)




